

(R)-N-Boc-3-(2-hydroxyethyl)morpholine

molecular weight and formula

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Compound of Interest

Compound Name: (R)-N-Boc-3-(2-hydroxyethyl)morpholine

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Technical Guide: (R)-N-Boc-3-(2-hydroxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(R)-N-Boc-3-(2-hydroxyethyl)morpholine**, a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a morpholine scaffold with a protected amine and a primary alcohol, make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Core Molecular Data

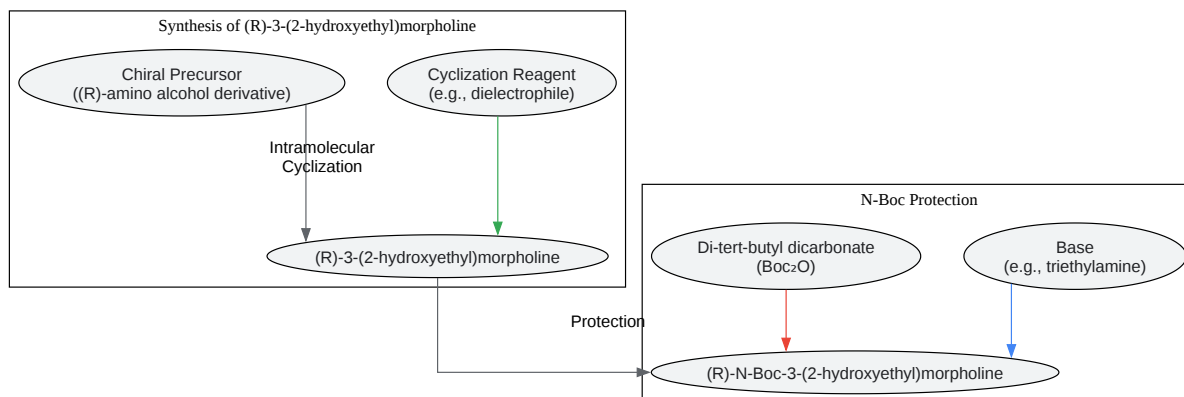
The fundamental properties of **(R)-N-Boc-3-(2-hydroxyethyl)morpholine** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₂₁ NO ₄ [1][2][3]
Molecular Weight	231.29 g/mol [2][3]
IUPAC Name	tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate
CAS Number	1257855-07-4
Synonyms	(R)-4-Boc-3-(2-hydroxyethyl)morpholine, (R)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of **(R)-N-Boc-3-(2-hydroxyethyl)morpholine** is not extensively published, a plausible and logical synthetic pathway can be constructed based on established methodologies for the enantioselective synthesis of substituted morpholines. A common strategy involves the cyclization of a chiral amino alcohol precursor, followed by the protection of the secondary amine.

The following diagram illustrates a representative synthetic workflow for obtaining **(R)-N-Boc-3-(2-hydroxyethyl)morpholine**.



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A representative synthetic workflow for **(R)-N-Boc-3-(2-hydroxyethyl)morpholine**.

Generalized Experimental Protocols

The following sections outline generalized experimental protocols for the key steps in the synthesis of **(R)-N-Boc-3-(2-hydroxyethyl)morpholine**, based on common organic synthesis techniques. These are intended to be illustrative, and specific reaction conditions may require optimization.

Synthesis of (R)-3-(2-hydroxyethyl)morpholine (Generalized Protocol)

The enantioselective synthesis of 3-substituted morpholines can be achieved through various methods, including the cyclization of chiral amino diols or the use of chiral catalysts. One

common approach involves the reaction of a suitably protected (R)-amino alcohol derivative with a dielectrophile to form the morpholine ring.

Materials:

- A suitable chiral (R)-amino alcohol precursor (e.g., (R)-2-amino-4-penten-1-ol or a similar derivative)
- A dielectrophilic reagent (e.g., a bis(2-haloethyl) ether)
- A suitable base (e.g., potassium carbonate, sodium hydride)
- Anhydrous solvent (e.g., acetonitrile, DMF)

Methodology:

- The chiral amino alcohol precursor is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- The base is added to the solution to deprotonate the amine and/or hydroxyl groups.
- The dielectrophilic reagent is added dropwise to the reaction mixture, which is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.
- The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
- The crude product is then purified using column chromatography to yield (R)-3-(2-hydroxyethyl)morpholine.

N-Boc Protection of (R)-3-(2-hydroxyethyl)morpholine (Generalized Protocol)

The protection of the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Materials:

- (R)-3-(2-hydroxyethyl)morpholine
- Di-tert-butyl dicarbonate (Boc₂O)
- A suitable base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Methodology:

- (R)-3-(2-hydroxyethyl)morpholine is dissolved in an anhydrous solvent.
- The base is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in the reaction solvent.
- The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.
- The solvent is removed under reduced pressure.
- The residue is taken up in an organic solvent and washed sequentially with a dilute acidic solution (e.g., 1M HCl), water, and brine.
- The organic layer is dried over an anhydrous salt, filtered, and concentrated to give the crude **(R)-N-Boc-3-(2-hydroxyethyl)morpholine**.
- If necessary, the product can be further purified by column chromatography.

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References

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